2-Ethoxy-5-fluoropyrimidine
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Overview
Description
2-Ethoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the molecular formula C6H7FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. The reaction typically occurs in an organic solvent such as ethanol, under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chlorine atoms by the ethoxide ions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Ethoxy-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, fluorinated pyrimidines like this compound are known to inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA topoisomerase . These interactions disrupt the replication and repair processes in cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.
2-Methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
2-Ethoxy-5-fluoropyrimidine is unique due to its ethoxy substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorinated pyrimidines’ effects on biological systems.
Properties
IUPAC Name |
2-ethoxy-5-fluoropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBCJJAIMCCRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633576 |
Source
|
Record name | 2-Ethoxy-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17148-48-0 |
Source
|
Record name | 2-Ethoxy-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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